Bradanicline hydrochloride
Overview
Description
Bradanicline hydrochloride: It belongs to a new class of drugs for the treatment of central nervous system diseases and disorders . This compound is known for its cognitive-enhancing effects and has been investigated for its potential in treating conditions such as schizophrenia and attention deficit disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bradanicline hydrochloride involves the formation of the core structure, which includes a benzofuran-2-carboxamide moiety and a quinuclidine ring.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions: Bradanicline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified analogs of this compound .
Scientific Research Applications
Bradanicline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the activity of neuronal nicotinic receptors.
Biology: Investigated for its role in modulating neurotransmitter levels and cognitive functions.
Medicine: Explored as a potential treatment for central nervous system disorders such as schizophrenia, attention deficit disorder, and refractory chronic cough
Industry: Utilized in the development of new therapeutic agents targeting neuronal nicotinic receptors.
Mechanism of Action
Bradanicline hydrochloride exerts its effects by modulating the activity of the alpha7 neuronal nicotinic receptor. This receptor is associated with various biological functions, including inflammation regulation and cognitive functions. Activation of the alpha7 receptor by this compound leads to neuroprotection, reducing neuronal cell deterioration and death . Additionally, it modulates levels of neurotransmitters such as gamma aminobutyric acid (GABA), contributing to its therapeutic effects .
Comparison with Similar Compounds
Varenicline: Another nicotinic receptor agonist used for smoking cessation.
Dianicline: A selective agonist for nicotinic acetylcholine receptors.
Nelonicline: Investigated for its cognitive-enhancing properties.
Comparison: Bradanicline hydrochloride is unique due to its high selectivity for the alpha7 subtype of neuronal nicotinic receptors. This selectivity contributes to its potential therapeutic benefits in treating central nervous system disorders without the significant side effects associated with other nicotinic receptor agonists .
Properties
CAS No. |
1111941-90-2 |
---|---|
Molecular Formula |
C22H24ClN3O2 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1 |
InChI Key |
ISPRRZDPZDVHLE-OZYANKIXSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
SMILES |
O=C(C1=CC2=CC=CC=C2O1)N[C@H]3[C@H](CC4=CC=CN=C4)N5CCC3CC5.[H]Cl |
Canonical SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TC-5619; TC5619; TC 5619; TC-5619-023; TC5619-023; TC 5619-023; Bradanicline; Bradanicline hydrochloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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